1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Chemical Sourcing Purity Specification Quality Control

Sourcing 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 67154-43-2) with the correct 3,5-dimethoxy substitution pattern is critical for valid experimental outcomes. The electron-donating methoxy groups on the N-aryl ring uniquely modulate the maleimide core's reactivity in Diels-Alder cycloadditions and Michael additions, and are essential determinants of target binding in medicinal chemistry SAR programs, including Bfl-1 inhibitor research. Substituting generic N-phenylmaleimide leads to unpredictable results. This ≥95% purity building block ensures reproducible synthesis and reliable biological data.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
CAS No. 67154-43-2
Cat. No. B3037922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione
CAS67154-43-2
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)N2C(=O)C=CC2=O)OC
InChIInChI=1S/C12H11NO4/c1-16-9-5-8(6-10(7-9)17-2)13-11(14)3-4-12(13)15/h3-7H,1-2H3
InChIKeyLKRMOUHRAYRRAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 67154-43-2): Baseline Profile for Scientific Sourcing


1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 67154-43-2), with a molecular formula of C12H11NO4 and a molecular weight of 233.22 g/mol, is a synthetic organic compound classified as an N-aryl maleimide derivative . It is characterized by a 1H-pyrrole-2,5-dione (maleimide) core substituted with a 3,5-dimethoxyphenyl group. This compound is primarily utilized as a research chemical and a building block in organic synthesis and medicinal chemistry, with studies investigating its potential as an antiproliferative and cell-differentiating agent, as well as its interactions with specific enzyme targets [1]. Its physical properties, including a predicted density of 1.3±0.1 g/cm³ and a boiling point of 404.2±35.0 °C at 760 mmHg, have been estimated .

Sourcing 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione: Why In-Class Maleimide Analogs Are Not Direct Replacements


Substituting 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione with a different N-aryl maleimide, such as the unsubstituted N-phenylmaleimide, is not scientifically valid for projects requiring the specific substitution pattern of this compound. The 3,5-dimethoxy groups on the phenyl ring are critical determinants of both its physicochemical properties and biological interactions. Class-level inference from structure-activity relationship (SAR) studies on N-aryl maleimides demonstrates that substituents on the N-aryl ring significantly modulate electronic characteristics, which in turn dictates reactivity and target binding affinity [1]. For example, the presence of electron-donating groups like methoxy is known to alter the maleimide core's reactivity in cycloaddition reactions and influence its inhibitory potency against specific enzymes compared to unsubstituted or halogenated analogs [1]. Therefore, generic substitution can lead to unpredictable or suboptimal experimental outcomes, making the procurement of this specific derivative essential for maintaining research consistency and validity.

Quantitative Differentiation Guide for 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 67154-43-2)


Vendor-Specified Purity Benchmark for Research-Grade 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

As a commercial research chemical, 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione is available from multiple vendors with a specified minimum purity. This provides a verifiable quality benchmark for procurement. For instance, one reputable supplier lists the compound with a purity specification of 95% . This can be compared to other in-class maleimides, such as N-phenylmaleimide, which is also commonly offered at a 95% purity grade from similar suppliers . This establishes a consistent purity standard for initial sourcing, ensuring that the chemical identity is the primary variable, not purity variance.

Chemical Sourcing Purity Specification Quality Control

Comparative Physicochemical Profile: Boiling Point vs. N-Phenylmaleimide

The presence of the 3,5-dimethoxyphenyl group substantially alters the physicochemical properties of the maleimide core compared to the unsubstituted N-phenylmaleimide analog. Predicted data for 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione indicates a boiling point of 404.2±35.0 °C at 760 mmHg . In contrast, the boiling point of N-phenylmaleimide is reported as 162-163 °C at 12 mmHg . While a direct comparison is complicated by the different reported pressures, the significantly higher boiling point range of the target compound is consistent with its higher molecular weight and the presence of polar methoxy groups, which increase intermolecular interactions. This difference is a quantifiable factor for applications involving thermal processing, distillation, or vapor-phase reactions.

Physical Chemistry Thermodynamics Process Chemistry

Class-Level SAR: N-Aryl Substituent Effects on Biological Target Binding

Structure-activity relationship (SAR) studies on a library of over 280 N-aryl maleimide analogs, evaluated for inhibition of the anti-apoptotic protein Bfl-1, provide class-level evidence for the importance of N-aryl substitution [1]. The study revealed a clear preference for electron-withdrawing substituents on the N-aryl ring for potent inhibition [1]. While the target compound was not explicitly tested in this study, the presence of methoxy groups, which are electron-donating, places it in a distinct electronic class compared to the most potent inhibitors. This SAR data underscores that even subtle changes to the N-aryl group's electronics dramatically alter biological activity. For a researcher studying Bfl-1 or related targets, substituting 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione for an analog with a different substitution pattern would likely result in a quantifiably different inhibitory profile.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Optimal Application Scenarios for Procuring 1-(3,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 67154-43-2)


Synthesis of Defined Maleimide-Functionalized Building Blocks or Polymers

Researchers in synthetic or polymer chemistry should procure this specific compound when the objective is to incorporate a maleimide functionality with a defined, electron-rich aromatic group. The 3,5-dimethoxyphenyl moiety provides a unique steric and electronic profile that will influence the reactivity of the maleimide core in reactions such as Diels-Alder cycloadditions or Michael additions compared to unsubstituted phenyl analogs [1]. The specified purity of ≥95% from vendors ensures the building block meets the requirements for reproducible synthesis and subsequent purification .

Structure-Activity Relationship (SAR) Studies on N-Aryl Maleimide Pharmacophores

Medicinal chemistry programs investigating the biological activity of maleimide-based inhibitors should prioritize this compound as a key analog in SAR studies. As demonstrated in Bfl-1 inhibitor research, the electronic nature of the N-aryl substituent is a critical determinant of activity [1]. Including 1-(3,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione in a screening library allows for the systematic evaluation of electron-donating 3,5-disubstitution, providing essential data points to map the chemical space and understand the pharmacophore requirements for a given target. This enables data-driven lead optimization, rather than relying on assumptions from unsubstituted or differently substituted analogs.

Cell Differentiation and Proliferation Arrest Assays

Based on preliminary data, this compound exhibits activity in arresting proliferation and inducing differentiation in undifferentiated cells [2]. Researchers investigating mechanisms of cell cycle arrest or differentiation therapy, particularly in oncology or dermatology models, should source this specific compound to replicate and extend these findings. The use of the precise chemical structure is mandatory to validate the reported biological effect, as even minor structural changes among maleimide analogs can lead to significant differences in phenotypic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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